3-Cyclohexylideneaminoxypropionic acid
Description
3-Cyclohexylpropionic acid (CAS 701-97-3) is a carboxylic acid derivative featuring a cyclohexyl group attached to the third carbon of a propionic acid backbone. Its molecular formula is C₉H₁₆O₂, with a molecular weight of 156.23 g/mol. This compound is widely utilized as a pharmaceutical intermediate, notably in the synthesis of antibiotics like Ceftriaxone, where it contributes to structural modifications critical for biological activity . Its cyclohexyl substituent enhances lipophilicity, influencing drug solubility and metabolic stability.
Properties
CAS No. |
103586-54-5 |
|---|---|
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-(cyclohexylideneamino)oxypropanoic acid |
InChI |
InChI=1S/C9H15NO3/c11-9(12)6-7-13-10-8-4-2-1-3-5-8/h1-7H2,(H,11,12) |
InChI Key |
GJPRJMXTZMPLJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NOCCC(=O)O)CC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds and Properties
The following table summarizes critical data for 3-Cyclohexylpropionic acid and its analogues:
Structural and Functional Analysis
Cycloalkyl Substituent Effects Ring Size: Replacing the cyclohexyl group in 3-Cyclohexylpropionic acid with a cyclopentyl group (as in 3-Cyclopentylpropionic acid) reduces steric bulk and lipophilicity. This decreases molecular weight by ~14 g/mol and may lower melting/boiling points . Polarity: The sulfonic acid group in 3-Cyclohexylaminopropanesulfonic acid introduces strong acidity (pKa ~1-2), contrasting with the weaker carboxylic acid group (pKa ~4-5) in 3-Cyclohexylpropionic acid. This makes the former suitable for low-pH buffer systems .
Biological and Industrial Relevance Pharmaceutical Utility: 3-Cyclohexylpropionic acid’s role in Ceftriaxone synthesis highlights its importance in antibiotic production, where its hydrophobicity aids in drug-receptor interactions . In contrast, 3-Cyclohexylalanine’s amino acid structure enables incorporation into peptides, modulating biological activity . Biochemical Applications: 3-Cyclohexylaminopropanesulfonic acid’s zwitterionic nature (due to amine and sulfonic acid groups) supports its use in stabilizing enzymatic reactions under extreme pH conditions .
Safety and Handling Carboxylic Acids: Both 3-Cyclohexylpropionic and 3-Cyclopentylpropionic acids require precautions against skin/eye irritation, typical of corrosive substances .
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